1H,1H,9H-Perfluorononyl propyl carbonate

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

Fluorinated organic compounds have garnered considerable attention in modern research due to the unique and often enhanced properties that the introduction of fluorine atoms imparts to a molecule. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to compounds with remarkable thermal stability, chemical inertness, and altered electronic characteristics. nih.govacs.org These attributes have made them invaluable in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials and electronics. cas.cnresearchgate.netnih.govitrcweb.org In the life sciences, the selective incorporation of fluorine can improve a drug's metabolic stability and bioavailability. cas.cn In materials science, fluorinated polymers are prized for their low surface energy, hydrophobicity, and durability. nih.gov The ongoing investigation into fluorinated compounds continues to unlock new functionalities and applications, cementing their importance in contemporary chemical research.

Structural Context of 1H,1H,9H-Perfluorononyl Propyl Carbonate within Fluorinated Carbonates

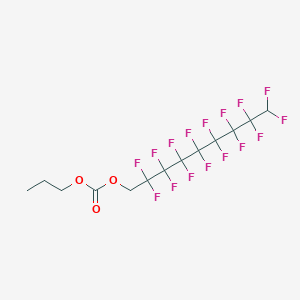

This compound is a distinct molecule within the broader class of fluorinated carbonates. Its structure is characterized by a central carbonate group (-O-C(=O)-O-) flanked by two different alkyl chains. One of these is a propyl group, a simple three-carbon alkyl chain. The other is a partially fluorinated nonyl chain. The nomenclature "1H,1H,9H" indicates that at the first and ninth carbon atoms of this nonyl chain, there are hydrogen atoms, while the intervening carbons are perfluorinated, meaning all other hydrogen atoms have been replaced by fluorine.

This specific arrangement—a hydrocarbon segment, a highly fluorinated segment, and a carbonate linker—suggests a molecule with amphiphilic properties, possessing both hydrophobic/lipophobic (fluorinated part) and more hydrophilic/lipophilic (hydrocarbon part) characteristics. This structural motif is common in the design of surfactants and surface-active agents.

Fluorinated carbonates, as a class, are being extensively studied for their potential use as electrolyte components in high-performance lithium-ion batteries. nih.govacs.orgcas.cnresearchgate.netacs.orgnih.gov The introduction of fluorine into the carbonate structure can enhance the oxidative stability of the electrolyte, which is crucial for the development of high-voltage batteries. nih.govacs.org While specific research on this compound is not widely available, its structural features place it within this exciting area of materials chemistry.

Evolution of Academic Inquiry into Fluorocarbon-Containing Molecules

The study of fluorocarbon-containing molecules has a rich history, dating back to the early 20th century. Initial research was often hampered by the extreme reactivity of elemental fluorine. However, the development of safer and more selective fluorinating agents paved the way for the systematic synthesis and investigation of a vast array of organofluorine compounds. nih.gov

A significant turning point was the discovery of the utility of chlorofluorocarbons (CFCs) as refrigerants and propellants in the mid-20th century. While their environmental impact later led to their phase-out under the Montreal Protocol, the research into CFCs and their replacements spurred significant advances in fluorine chemistry.

In recent decades, academic inquiry has shifted towards more specialized and functionalized fluorocarbon molecules. The focus has expanded to include the synthesis of complex fluorinated pharmaceuticals, the development of fluoropolymers with tailored properties, and the exploration of fluorinated compounds in electronic applications, such as liquid crystals and battery electrolytes. nih.govacs.orgcas.cnresearchgate.netnih.govitrcweb.orgacs.orgnih.gov The ongoing evolution of this field is driven by the continuous demand for materials with superior performance and novel functionalities.

Detailed Research Findings

While specific experimental data for this compound is not readily found in publicly accessible literature, we can infer its likely properties and research context based on the broader class of perfluorinated carbonates and related compounds.

Synthesis and Properties

The synthesis of asymmetric carbonates like this compound would likely involve a multi-step process. A plausible route could be the reaction of propyl chloroformate with 1H,1H,9H-perfluorononanol. Alternatively, the reaction of phosgene (B1210022) or a phosgene equivalent with the corresponding alcohols in a stepwise manner could also be employed.

The physical and chemical properties of this compound are expected to be heavily influenced by its perfluorinated chain. It is likely to be a liquid at room temperature with a relatively high density and low surface tension, characteristic of many fluorinated compounds. Its solubility is predicted to be low in water but higher in fluorinated solvents and some organic solvents.

The table below outlines the general properties of a related compound, 1H,1H,9H-Perfluorononyl acrylate (B77674), to provide a reference point for the potential characteristics of the target carbonate.

| Property | Value (for 1H,1H,9H-Perfluorononyl acrylate) |

| CAS Number | 4180-26-1 scbt.comepa.govepa.gov |

| Molecular Formula | C₁₂H₆F₁₆O₂ scbt.com |

| Molecular Weight | 486.15 g/mol scbt.com |

| Atmospheric Hydroxylation Rate | 2.63e-11 cm³/molecule·sec epa.gov |

| Biodegradation Half-Life | 4.90 days epa.gov |

| Bioconcentration Factor | 102 L/kg epa.gov |

| Soil Adsorption Coefficient (Koc) | 692 L/kg epa.gov |

| This data is for a structurally related acrylate and is provided for illustrative purposes due to the lack of specific data for this compound. |

Research Applications

Given the current trends in fluorocarbon research, this compound could be of interest in several areas:

Advanced Electrolytes: As previously mentioned, fluorinated carbonates are key candidates for improving the performance and safety of lithium-ion batteries. nih.govacs.orgcas.cnresearchgate.netacs.orgnih.gov The perfluorononyl group in this molecule could contribute to a stable solid-electrolyte interphase (SEI) on the anode, a critical factor for battery longevity and safety.

Surface Coatings: The combination of a fluorinated tail and a more conventional propyl group suggests potential as a surfactant or as a component in surface coatings to impart hydrophobic and oleophobic properties.

Specialty Fluids: Perfluorinated compounds are known for their use as lubricants and heat-transfer fluids in demanding applications. The specific structure of this compound might offer a unique balance of properties for such uses.

The table below summarizes the potential research applications of fluorinated carbonates based on current scientific literature.

| Application Area | Rationale |

| Lithium-Ion Battery Electrolytes | Enhanced oxidative stability, improved safety, formation of stable SEI layers. nih.govacs.orgcas.cnresearchgate.netacs.orgnih.gov |

| Surface-Active Agents | Amphiphilic nature allows for modification of surface properties. |

| Advanced Lubricants | High thermal stability and chemical inertness of the perfluorinated segments. nih.gov |

| Functional Polymers | Can be used as a monomer or additive to create polymers with specialized properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F16O3 |

|---|---|

Molecular Weight |

518.19 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propyl carbonate |

InChI |

InChI=1S/C13H10F16O3/c1-2-3-31-6(30)32-4-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h5H,2-4H2,1H3 |

InChI Key |

LGBNPSNTDZKUBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1h,1h,9h Perfluorononyl Propyl Carbonate and Analogous Fluorinated Carbonates

Carbonate Formation Reactions in Fluorinated Alcohols

The formation of the carbonate group with fluorinated alcohols is a critical step that can be achieved through several chemical pathways. The high electronegativity of fluorine atoms in the alcohol chain influences the reactivity of the hydroxyl group, necessitating specific reaction conditions and catalytic systems.

Historically, carbonates were synthesized using highly toxic phosgene (B1210022). researchgate.netrsc.org Modern synthetic chemistry has largely moved towards safer, phosgene-free alternatives. One prominent method is the transesterification of a non-fluorinated carbonate, such as diphenyl carbonate or dimethyl carbonate, with a polyfluoroalkanol. researchgate.net This reaction is often promoted by catalysts like titanium(IV) alkoxides. researchgate.net

Another innovative phosgene-free approach involves the in situ synthesis from a chloroform (B151607) solution containing a fluoroalkanol and an organic base, which is activated by photo-irradiation. rsc.orggoogleapis.com This method avoids the need to handle difficult reagents like phosgene or carbon monoxide directly. googleapis.com Furthermore, fluorinated dialkyl carbonates can be used as environmentally benign substitutes for phosgene in polymerization reactions, such as the synthesis of bisphenol-A (BPA) polycarbonate. researchgate.netrsc.org In these processes, a prepolymer is formed from a fluorinated carbonate (e.g., bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate) and a diol, which then undergoes solid-state polymerization. rsc.org The high reactivity of the fluorinated carbonate drives the reaction efficiently. rsc.org

Table 1: Comparison of Phosgene-Free Synthesis Routes for Fluorinated Carbonates

| Method | Reagents | Key Features | Reference |

| Transesterification | Diphenyl carbonate, Polyfluoroalkanol, Titanium(IV) alkoxide | Stoichiometric promotion by catalyst. | researchgate.net |

| Photo-on-demand | Chloroform, Fluoroalkanol, Organic base, Oxygen | In situ generation of reactive species via light irradiation. | rsc.orggoogleapis.com |

| Polycondensation | Fluorinated carbonate (e.g., BHFC), Bisphenol-A, Amine catalyst | Used for high-molecular-weight polymer synthesis; driven by high reactivity of fluorinated carbonate. | rsc.orgrsc.org |

The use of carbon dioxide (CO₂) as a C1 source for carbonate synthesis is an economically and environmentally attractive "green chemistry" approach. researchgate.netbohrium.com Direct synthesis of fluorinated carbonates from CO₂ can be achieved by reacting it with a fluoroalkanol and a fluoroalkyl triflate. rsc.org For instance, bis(2,2,2-trifluoroethyl) carbonate has been synthesized in yields up to 79% from the reaction of 2,2,2-trifluoroethanol (B45653) and 2,2,2-trifluoroethyltriflate with CO₂. researchgate.net

Catalytic systems are crucial for activating the relatively inert CO₂ molecule. Heterogeneous thermal-catalytic hydrogenation of CO₂ to alcohols is a related process that highlights the challenges, requiring high temperatures (200–300 °C) and pressures (3–10 MPa) to overcome significant energy barriers. mdpi.com For carbonate synthesis, the direct carbonylation of alcohols with carbon monoxide (a related C1 source) can be achieved using catalysts like rhodium phthalocyanine (B1677752) complexes promoted by sulfonic acids. google.com While direct carbonylation with CO is effective, CO₂-based processes are generally preferred for their lower toxicity. The copolymerization of CO₂ with epoxides, such as propylene (B89431) oxide, catalyzed by systems like cobalt porphyrin complexes, is another established method to produce polycarbonates, which can be adapted for specific carbonate structures. nih.govrsc.org

Urea (B33335) serves as a safe and low-cost alternative to phosgene for carbonate synthesis. The alcoholysis of urea with an alcohol or diol yields a carbonate and ammonia. acs.orgresearchgate.net This process, known as urea transesterification, has been extensively studied for the synthesis of cyclic carbonates like ethylene (B1197577) carbonate and propylene carbonate from their corresponding diols (ethylene glycol and propylene glycol). bohrium.comresearchgate.netrsc.org

The reaction is typically catalyzed by metal oxides, with zinc oxide (ZnO) being highly active and selective. researchgate.netrsc.org The mechanism involves the activation of the urea's carbon center by acidic sites on the catalyst, while basic sites facilitate the deprotonation of the alcohol for a nucleophilic attack on the urea. nih.gov This synergistic interaction is key to achieving high conversion and selectivity. nih.gov While widely applied for non-fluorinated diols, this methodology can be extended to fluorinated alcohols. Other glycols, such as 1,2- and 1,3-propanediols, have been successfully converted to their cyclic carbonates using this method, suggesting its applicability to a broader range of alcohols, including fluorinated variants. rsc.org

Table 2: Catalysts Used in Urea Transesterification for Carbonate Synthesis

| Catalyst | Reactants | Product | Key Finding | Reference |

| Zinc Oxide (ZnO) | Urea, Ethylene Glycol | Ethylene Carbonate | Highly active and selective for the two-step synthesis of dimethyl carbonate from urea. | rsc.org |

| Fe-doped ZnO | Urea, Ethylene Glycol | Ethylene Carbonate | Synergistic acidic and basic sites enhance catalytic performance. | nih.gov |

| Magnesium Oxide (MgO) | Urea, Propylene Glycol | Propylene Carbonate | Effective catalyst for propylene carbonate synthesis. | researchgate.net |

| Various Solid Catalysts | Urea, Ethylene Glycol | Ethylene Carbonate | Investigated for two-step synthesis of dimethyl carbonate. | rsc.org |

Strategies for Perfluoroalkyl Chain Incorporation in Carbonate Synthesis

The defining feature of compounds like 1H,1H,9H-Perfluorononyl propyl carbonate is the presence of a long perfluoroalkyl chain. The primary strategy for incorporating this moiety is to start with a fluorinated alcohol that already contains the desired perfluoroalkyl chain, such as 1H,1H,9H-perfluoronon-1-ol. This precursor is then subjected to one of the carbonate formation reactions described in section 2.1.

The synthesis of these fluorinated alcohol precursors, often fluorotelomer alcohols (FTOHs), is a critical preliminary step. These alcohols are characterized by a perfluorinated carbon chain attached to a short hydrocarbon spacer, which terminates in a hydroxyl group. The unique properties of per- and polyfluoroalkyl substances (PFAS), such as high resistance to degradation, stem from the strength of the carbon-fluorine bond. mdpi.com

In the context of material science, particularly for lithium-ion batteries, the degree and position of fluorination on the carbonate molecule are carefully tuned to optimize electrolyte properties. osti.govresearchgate.netcolab.ws For instance, a family of fluorinated ethyl methyl carbonates with varying numbers of fluorine atoms (F1EMC, F2EMC, F3EMC) has been synthesized to systematically study the impact of the fluorination degree on battery performance. osti.govresearchgate.netcolab.ws This highlights a key strategy: the properties of the final carbonate are controlled by the choice of the initial fluorinated alcohol.

Process Optimization and Scale-Up Considerations for Fluorinated Carbonates

Moving from laboratory synthesis to industrial production of fluorinated carbonates requires significant process optimization and scale-up considerations. A primary driver for process development has been the shift away from hazardous materials like phosgene towards safer alternatives such as CO₂. researchgate.net

For large-scale production, continuous-flow synthesis processes offer advantages in terms of safety, efficiency, and ease of production. wipo.int A rapid continuous-flow process for fluoroethylene carbonate has been developed where the raw material and fluorine gas are reacted in an integrated reactor, with a reaction time of 600 seconds or less. wipo.int Such systems minimize the volume of hazardous materials at any given time and allow for better control over reaction parameters.

Catalyst selection and recovery are also major considerations. For CO₂-based syntheses, developing robust catalysts that operate under mild conditions is a key research area. mdpi.com In transesterification reactions, the choice of catalyst can significantly affect yield and selectivity. researchgate.netrsc.org For example, in the production of drinking water, granular activated carbon (GAC) filtration is effective at removing long-chain perfluoroalkyl acids (a related class of compounds), but its capacity decreases over time and with shorter-chain compounds, demonstrating the importance of material lifetime and regeneration in continuous processes. nih.gov Optimization involves balancing reaction speed, yield, catalyst cost, and environmental impact to create a viable industrial process. researchgate.netwipo.int

Advanced Spectroscopic and Analytical Characterization Techniques for Perfluorononyl Propyl Carbonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1H,1H,9H-Perfluorononyl propyl carbonate, offering detailed insights into its different chemical environments.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the non-fluorinated portions of the molecule—the propyl group and the carbonate functional group.

In ¹H NMR, the propyl group exhibits characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons adjacent to the carbonate oxygen (O-CH₂-). The methylene group at the other end of the molecule, adjacent to the perfluorinated chain (-CH₂-CF₂-), will also produce a distinct triplet, though further downfield due to the strong electron-withdrawing effect of the fluorinated chain.

¹³C NMR provides complementary information. The carbonate carbonyl carbon (C=O) appears as a single resonance in a predictable region of the spectrum. researchgate.net The three carbon atoms of the propyl group and the single methylene carbon attached to the perfluoroalkyl chain will each give rise to a unique signal, confirming the hydrocarbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Hydrocarbon and Carbonate Frameworks of this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ -CH₂-CH₂-OCOO- | ¹H | ~0.9 | Triplet |

| CH₃-CH₂ -CH₂-OCOO- | ¹H | ~1.7 | Sextet |

| CH₃-CH₂-CH₂ -OCOO- | ¹H | ~4.2 | Triplet |

| -OCOO-CH₂-CH₂ -C₈F₁₇ | ¹H | ~4.5 | Triplet |

| C =O | ¹³C | ~154 | - |

| CH₃ -CH₂-CH₂-OCOO- | ¹³C | ~10 | - |

| CH₃-CH₂ -CH₂-OCOO- | ¹³C | ~22 | - |

| CH₃-CH₂-CH₂ -OCOO- | ¹³C | ~70 | - |

| -OCOO-CH₂-CH₂ -C₈F₁₇ | ¹³C | ~65 (triplet due to C-F coupling) | - |

Given the extensive fluorination in the molecule, ¹⁹F NMR spectroscopy is the most powerful tool for characterizing the perfluorinated nonyl chain. This technique is highly sensitive to the local electronic environment of each fluorine atom, allowing for precise structural verification and purity assessment. mdpi.com Each chemically distinct difluoromethylene (-CF₂-) group and the terminal trifluoromethyl (-CF₃) group will produce a separate resonance in the ¹⁹F NMR spectrum.

The terminal -CF₃ group typically appears as a triplet around -81 ppm. The seven internal -CF₂- groups will have chemical shifts ranging from approximately -120 to -126 ppm. The -CF₂- group adjacent to the hydrocarbon portion of the molecule will have a distinct chemical shift due to the change in its electronic environment. The coupling between adjacent, non-equivalent fluorine nuclei provides further structural confirmation.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ) for the Perfluorinated Chain of this compound Predicted values are based on typical chemical shifts for long-chain perfluoroalkanes.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CF₃ -(CF₂)₇- | ~ -81 | Triplet |

| CF₃-CF₂ -(CF₂)₆- | ~ -126 | Multiplet |

| CF₃-(CF₂)₅-CF₂ -CF₂- | ~ -122 | Multiplet |

| CF₃-(CF₂)₄-CF₂ -(CF₂)₂- | ~ -122 | Multiplet |

| CF₃-(CF₂)₃-CF₂ -(CF₂)₃- | ~ -122 | Multiplet |

| CF₃-(CF₂)₂-CF₂ -(CF₂)₄- | ~ -123 | Multiplet |

| CF₃-CF₂-CF₂ -(CF₂)₅- | ~ -124 | Multiplet |

| -CH₂-CF₂ -(CF₂)₇- | ~ -114 | Multiplet |

Pulsed-Field Gradient NMR (PFG NMR), often utilized in an experiment known as Diffusion Ordered Spectroscopy (DOSY), is an advanced technique used to measure the translational self-diffusion coefficient of a molecule in solution. rsc.orgscirp.org This method distinguishes molecules based on their diffusion rates, which are related to their size, shape, and interactions with the solvent. rsc.orgula.ve

The experiment applies magnetic field gradients that encode the spatial position of molecules into the NMR signal phase. scirp.org Any movement (diffusion) of the molecules during a set delay time results in a measurable attenuation of the NMR signal intensity. By varying the gradient strength, a diffusion coefficient (D) can be calculated. This value can be used to determine the molecule's effective hydrodynamic radius in a given solvent via the Stokes-Einstein equation. scirp.org For a molecule like this compound, PFG NMR can provide insights into its state of aggregation or its interaction with surfaces in different solvent environments. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight and probing the fragmentation pathways of this compound. Using either hard ionization techniques like Electron Ionization (EI) or soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak can be identified, confirming the compound's molecular mass of 572.15 g/mol .

Under EI conditions, the molecule undergoes predictable fragmentation. Key fragmentation pathways include the cleavage of the C-O bond to lose the propyl carbonate moiety, loss of carbon dioxide, and characteristic sequential loss of CF₂ units from the perfluoroalkyl chain. This fragmentation pattern serves as a molecular fingerprint, aiding in its definitive identification.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Structure | Predicted m/z | Description |

| [C₁₃H₇F₁₇O₃]⁺ | 572 | Molecular Ion (M⁺) |

| [C₁₂H₇F₁₇O]⁺ | 528 | Loss of CO₂ |

| [C₉H₂F₁₇]⁺ | 453 | Loss of Propoxycarbonyl group (-OCOO-C₃H₅) |

| [C₃H₇O]⁺ | 59 | Propoxy group |

| [C₈F₁₇]⁺ | 419 | Perfluorooctyl cation |

| [C₇F₁₅]⁺ | 369 | Loss of CF₂ from perfluorooctyl |

| [C₆F₁₃]⁺ | 319 | Loss of C₂F₄ from perfluorooctyl |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides rapid and non-destructive analysis of the functional groups present in this compound. The spectra are dominated by characteristic vibrations of the carbonate and perfluoroalkyl groups. mun.ca

The most prominent and diagnostic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbonate group, which typically appears in the 1750–1780 cm⁻¹ region. mdpi.com The C-O single bond stretches of the carbonate group result in strong bands between 1200 and 1300 cm⁻¹. A defining feature of the spectrum is the set of very strong, broad absorption bands in the 1100–1250 cm⁻¹ range, which are characteristic of the C-F stretching modes of the numerous CF₂ groups in the perfluoroalkyl chain. mdpi.com C-H stretching vibrations from the propyl and methylene groups are also observable near 2900-3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850–3000 | Medium |

| C=O Stretch | Carbonate | 1750–1780 | Strong |

| C-O Stretch | Carbonate | 1200–1300 | Strong |

| C-F Stretch | -CF₂, -CF₃ | 1100–1250 | Very Strong, Broad |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. georgiasouthern.edu It is particularly valuable for analyzing surfaces modified with this compound to create low-energy, hydrophobic coatings. researchgate.netresearchgate.net

An XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F) on the surface. High-resolution scans of the C 1s region are especially informative and can be deconvoluted to identify the different chemical environments of the carbon atoms. redalyc.org This includes peaks for aliphatic C-C/C-H bonds in the propyl group, the C-O bond, the O-C=O carbonate carbon, and, at higher binding energies, the -CH₂-CF₂ carbon, the multiple -CF₂- carbons, and the terminal -CF₃ carbon. The F 1s spectrum typically shows a single, intense peak around 689 eV, characteristic of covalently bonded fluorine in a fluoropolymer-like environment. redalyc.org The O 1s spectrum can distinguish between the carbonyl (C=O) and ether-type (C-O) oxygens of the carbonate group.

Table 5: Typical XPS Binding Energies for Functional Groups in this compound

| Element / Region | Functional Group | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | O-C =O | ~289.0 |

| C 1s | -CH₂-C F₂- | ~291.5 |

| C 1s | -C F₂- | ~292.0 |

| C 1s | -C F₃ | ~294.0 |

| O 1s | C-O -C, C-O -H | ~533.5 |

| O 1s | C=O | ~532.0 |

| F 1s | C-F | ~689.0 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For highly fluorinated compounds like this compound, which possess unique physicochemical properties, specific chromatographic approaches are necessary for accurate analysis.

Fluorous High-Performance Liquid Chromatography (FHPLC) is a specialized branch of liquid chromatography that leverages the unique properties of fluorous phases for the separation of fluorinated molecules. The principle lies in the high affinity between a fluorinated stationary phase (a "fluorous" phase) and the highly fluorinated segments of an analyte. This interaction is distinct from standard reversed-phase or normal-phase chromatography, providing an orthogonal separation mechanism.

For the purity assessment of this compound, FHPLC is an ideal technique. The compound's long perfluorononyl chain (C₉F₁₇) ensures strong retention on a fluorous stationary phase. This allows for its effective separation from non-fluorinated or less-fluorinated impurities that may be present from the synthesis process, such as hydrocarbon-based starting materials or reagents.

A typical FHPLC method would involve a fluorous-modified silica (B1680970) column. Elution is controlled by a gradient of a fluorophilic solvent (e.g., a perfluorinated hydrocarbon) and a less fluorophilic organic solvent (e.g., methanol (B129727) or acetonitrile). As the proportion of the fluorophilic solvent decreases, the highly fluorinated analyte will elute. This high selectivity makes FHPLC a powerful tool for the purification and quality control of perfluorononyl propyl carbonate derivatives.

Table 1: Representative FHPLC Method for Purity Analysis of this compound This table presents a hypothetical, representative method based on established FHPLC principles for highly fluorinated compounds.

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | Fluorous-modified Silica Gel (e.g., Perfluoroalkyl-bonded silica) |

| Mobile Phase A | Methanol or Acetonitrile |

| Mobile Phase B | Perfluorohexane or similar fluorinated solvent |

| Gradient Elution | Start with a high percentage of Mobile Phase B, gradually decreasing to elute the highly retained fluorinated compound. |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore. |

| Expected Outcome | Strong retention of this compound, allowing for clear separation from non-fluorinated or partially fluorinated impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. chromatographyonline.comnih.gov The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio.

While this compound itself may have limited volatility, GC-MS is exceptionally useful for analyzing its more volatile precursors, synthetic byproducts, or potential thermal degradation products. nih.govnih.gov For instance, thermal stress during synthesis or storage could lead to the decomposition of the carbonate ester linkage, yielding volatile products. The analysis of such compounds is critical for understanding the stability and impurity profile of the final product.

Analysis is typically performed using a capillary column, such as one with a mid-polar (e.g., cyanopropylphenyl-polysiloxane) or non-polar (e.g., dimethyl polysiloxane) stationary phase, which provides good resolution for a range of compounds. nih.govresearchgate.net Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, often referred to as a chemical "fingerprint," allowing for structural elucidation and library matching. The mass spectrum of perfluorinated compounds is often characterized by the presence of specific fragment ions like CF₃⁺ (m/z 69) and other CₓFᵧ⁺ fragments. ub.edutandfonline.com

Table 2: Potential Volatile Products of this compound and Characteristic Mass Fragments for GC-MS Analysis This table outlines hypothetical volatile products from synthesis or degradation and their expected mass spectrometric fingerprints based on general fragmentation rules for fluorinated compounds.

| Potential Volatile Product | Chemical Formula | Expected Characteristic Mass Fragments (m/z) |

|---|---|---|

| 1-Propanol | C₃H₈O | 31 [CH₂OH]⁺, 45 [C₂H₅O]⁺, 59 [M-1]⁺ |

| 1H,1H,9H-Perfluoronon-1-ene | C₉H₂F₁₆ | 69 [CF₃]⁺, 119 [C₂F₅]⁺, 131 [C₃F₅]⁺, and higher perfluoroalkyl fragments |

| 1H,1H,9H-Perfluorononan-1-ol | C₉H₃F₁₇O | 69 [CF₃]⁺, 119 [C₂F₅]⁺, loss of H₂O, fragments from the perfluorinated chain |

| Propyl chloroformate (Precursor) | C₄H₇ClO₂ | 43 [C₃H₇]⁺, 63/65 [COCl]⁺, 79 [C₃H₇O]⁺ |

Theoretical and Computational Chemistry Approaches to Fluorinated Carbonate Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a fluorinated carbonate, these calculations can predict its stability, reactivity, and electronic characteristics, which are critical for applications such as in lithium-ion batteries. However, specific quantum chemical calculation data for 1H,1H,9H-Perfluorononyl propyl carbonate are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is a key quantum chemical tool used to predict the reactivity of a molecule. researchgate.netepa.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's susceptibility to oxidation and reduction, respectively. researchgate.netepa.gov A lower HOMO energy level generally indicates higher resistance to oxidation, while a higher LUMO energy level suggests greater stability against reduction. arxiv.org These potentials are critical for determining the electrochemical stability window of an electrolyte solvent. nih.gov

Detailed FMO analysis for This compound has not been published, and therefore, specific HOMO-LUMO energy values and predicted oxidation/reduction potentials are not available.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound (Note: No published data is available for this compound. This table is for illustrative purposes only.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Energy Decomposition Analysis (EDA) is a computational method used to break down the interaction energy between two or more molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions. In the context of electrolytes, EDA is invaluable for understanding the nature of the binding between a solvent molecule, like a fluorinated carbonate, and a lithium ion (Li⁺). nih.gov It helps clarify how fluorination affects the coordinating ability of the carbonate. nih.gov

Specific EDA studies on the solvation and coordination interactions of This compound with ions like Li⁺ have not been reported in the scientific literature.

Electrostatic Potential (ESP) mapping illustrates the charge distribution across a molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This is instrumental in predicting non-covalent interactions, including how a solvent molecule will arrange itself around cations and anions in an electrolyte. nih.gov The ESP map provides insights into the solvation structure and can help explain the dissolution of salts and the mobility of ions. mdpi.com

An ESP map for This compound has not been computationally modeled or published. Such a map would be essential to visualize its potential interaction sites for solvation.

Molecular Dynamics Simulations for Ionic Transport and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. scbt.com For electrolyte systems, MD simulations can model bulk properties like ionic conductivity and viscosity, as well as phenomena at the electrode-electrolyte interface. arxiv.org These simulations provide a dynamic picture of how individual solvent molecules and ions behave in a realistic, condensed-phase environment.

There are no available MD simulation studies in the literature that specifically investigate the ionic transport or interfacial behavior of electrolytes containing This compound .

Computational Studies on Solid-Electrolyte Interphase (SEI) Formation Mechanisms

The formation of a stable Solid-Electrolyte Interphase (SEI) on the anode is critical for the longevity and safety of lithium-ion batteries. mdpi.comscbt.comnih.gov Computational studies, particularly those using quantum chemical methods and MD simulations, can elucidate the decomposition pathways of electrolyte components, like fluorinated carbonates, and predict the chemical composition of the resulting SEI layer. mdpi.comnih.gov For fluorinated additives, these studies often investigate the formation of lithium fluoride (B91410) (LiF), a key component of a robust SEI. nih.govvulcanchem.comnih.gov

No computational research has been published detailing the specific decomposition pathways or the role of This compound in SEI formation.

Table 2: Predicted SEI Components from Decomposition of this compound (Note: This is a hypothetical table as no computational studies are available. The components would be predicted based on the molecule's structure.)

| Predicted Component | Role in SEI |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

Structure-Activity Relationship (SAR) Prediction through Computational Design

Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a molecule with its functional activity. In the context of fluorinated carbonates for batteries, SAR can be used to predict how variations in the length or position of the fluoroalkyl chain would affect properties like electrochemical stability, ionic conductivity, and SEI-forming ability. This allows for the rational design of new electrolyte additives with improved performance.

A systematic SAR study that includes This compound to predict its performance as an electrolyte component has not been found in the reviewed literature.

Research Applications and Performance Evaluation of Fluorinated Carbonate Architectures

Electrolyte Design in Advanced Energy Storage Systems

The electrolyte is a crucial component of electrochemical energy storage devices, such as lithium-ion batteries, as it dictates the operational window, safety, and lifespan of the cell. Fluorinated carbonates are increasingly being investigated as electrolyte solvents or additives to address the limitations of conventional carbonate electrolytes.

Propylene (B89431) carbonate (PC) is a desirable electrolyte solvent due to its high dielectric constant and wide liquid range, which could potentially enable wider operating temperatures for lithium-ion batteries. nih.gov However, its application with graphitic anodes is severely limited by the co-intercalation of PC molecules with lithium ions into the graphite (B72142) layers, leading to structural damage known as graphite exfoliation and subsequent irreversible capacity loss. nih.govlbl.gov

The introduction of fluorinated carbonates as co-solvents or additives can effectively mitigate this issue. Although direct studies on 1H,1H,9H-Perfluorononyl propyl carbonate for this specific application are not widely available, research on other fluorinated and bulky carbonate molecules provides insight into the likely mechanism. The larger size and specific solvation properties of molecules like long-chain alkyl carbonates can compete with PC for solvation of lithium ions, thereby delaying or preventing PC co-intercalation. lbl.gov For instance, cyclic carbonates with longer linear alkyl chains (four carbons or more) have been shown to prevent PC-induced graphite exfoliation. lbl.gov It is hypothesized that a long-chain fluorinated carbonate like this compound would offer a similar steric hindrance effect at the graphite surface, preventing the destructive co-intercalation of PC. Furthermore, the decomposition of some fluorinated additives can form a stable solid electrolyte interphase (SEI) on the graphite surface, which acts as a physical barrier to PC molecules. osti.govescholarship.org

For example, the substitution of hydrogen with fluorine in electrolyte solvents is a proven strategy to improve their oxidative stability. researchgate.net This principle suggests that this compound, with its long perfluorinated chain, would contribute to a higher anodic stability of the electrolyte mixture.

The formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface is paramount for the long-term cyclability and safety of lithium-ion batteries. The SEI is formed from the decomposition products of the electrolyte and should be ionically conductive but electronically insulating. osti.gov

Fluorinated carbonates are excellent film-forming additives. They are often designed to be preferentially reduced at the anode surface compared to non-fluorinated carbonate solvents. mdpi.com The decomposition of these additives leads to the formation of a lithium fluoride (B91410) (LiF)-rich SEI. mdpi.comacs.org LiF is a highly desirable SEI component due to its wide bandgap, low solubility in the electrolyte, and ability to facilitate Li+ transport. researchgate.netacs.org A LiF-rich SEI is denser and more stable, effectively suppressing further electrolyte decomposition and minimizing capacity loss during cycling. mdpi.com

Studies on fluoroethylene carbonate (FEC) have demonstrated its effectiveness in forming a stable, LiF-rich SEI on silicon and graphite anodes, leading to improved coulombic efficiency and capacity retention. acs.orgresearchgate.net The reduction of FEC leads to the formation of fluoride ions, which can also chemically modify the anode surface, leading to a more stable interface. acs.org It is anticipated that this compound, upon its reduction at the anode, would also contribute to the formation of a protective, fluorine-containing SEI layer.

The degree and position of fluorination within the solvent molecule are critical design parameters that significantly influence electrolyte properties and, consequently, battery performance. A higher degree of fluorination generally enhances oxidative stability and can improve cycling performance. researchgate.netrsc.orgosti.govchemrxiv.org However, excessive fluorination can also lead to drawbacks.

Increased fluorination can decrease the solvent's ability to dissolve lithium salts and reduce the mobility of lithium ions, leading to lower ionic conductivity. researchgate.net This is because the highly electronegative fluorine atoms can reduce the electron density on the oxygen atoms of the carbonate group, weakening their ability to solvate Li+ ions. osti.gov This can result in the formation of more tightly bound ion pairs, hindering ion transport. researchgate.net

Research on a series of fluorinated ethers demonstrated that increasing the degree of fluorination led to a progressive enhancement of oxidative stability but also a gradual decline in ionic conductivity. researchgate.net A balance must therefore be struck. The position of the fluorine atoms is also crucial. Fluorination adjacent to the carbonyl group has a stronger electron-withdrawing effect, leading to lower binding energies with Li+ ions, which can be beneficial for low-temperature performance. osti.gov In this compound, the long perfluorinated alkyl chain is separated from the carbonate group by a propyl linkage, which may modulate the electronic effects on the Li+ solvating center.

Table 1: Effect of Fluorination Degree on Battery Performance for a Series of Fluorinated 1,2-diethoxyethane (B108276) (DEE) Solvents This table presents data on related fluorinated compounds to illustrate the principles discussed.

| Solvent | Degree of Fluorination | Cycling Stability (Capacity Retention after X cycles) | Ionic Conductivity | Oxidative Stability |

|---|---|---|---|---|

| F1F0 | Low | Poor cycling stability | Higher | Lower |

| F1F1 | Medium | Good stability (~20 cycles at 80% retention) rsc.orgosti.govchemrxiv.org | Moderate | Moderate |

| F1F2 | Higher | Excellent stability (~80 cycles at 80% retention) rsc.orgosti.govchemrxiv.org | Lower | Higher |

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a high density of functional groups, makes them interesting candidates for modifying electrolyte properties. acs.org When added to liquid electrolytes, dendrimers can interact with ions and influence their transport properties. nih.govmdpi.com

While there is no specific research on the combination of this compound with dendrimers, the principles of dendrimer-ion interactions would still apply. The fluorinated carbonate would act as the solvent medium in which the dendrimer and salt are dissolved. The interactions between the Li+ ions, the perfluorinated carbonate, and the dendrimer would determine the ultimate transport properties of the electrolyte. The fluorine-rich environment provided by this compound could potentially influence the solvation sphere of the Li+-dendrimer complexes, adding another layer of complexity and tunability to the system.

Diluents in Separation Chemistry for f-Block Elements

The separation of f-block elements, which include lanthanides and actinides, is crucial for nuclear fuel reprocessing and waste management. Liquid-liquid extraction is a primary method for these separations, and the choice of diluent, the organic solvent that carries the extracting agent, is critical to the efficiency and selectivity of the process.

Polar fluorinated solvents are emerging as promising diluents due to their high chemical and radiation stability, as well as their lower fire risk compared to conventional hydrocarbon diluents. tandfonline.com A fluorinated carbonate, identified in research as BK-1 (carbonate of 2,2,3,3-tetrafluoropropan-1-ol), has been studied as a diluent for the extraction of trivalent minor actinides (Am, Cm) and lanthanides. tandfonline.comreading.ac.uktandfonline.com

Although BK-1 is structurally different from this compound, the findings for BK-1 highlight the potential of fluorinated carbonates in this field. The studies showed that the extraction ability of a given ligand can change depending on the diluent's properties. tandfonline.comreading.ac.uk In systems using the CyMe4-BTBP ligand, the fluorinated diluent BK-1 led to significantly higher distribution ratios for Americium (D(Am)) and an enhanced Am/Eu separation factor compared to the more traditional diluent cyclohexanone. tandfonline.comreading.ac.uk

An important advantage of the BK-1 diluent was that no extraction of metal ions was observed in the absence of an extracting ligand, which is a favorable characteristic compared to diluents like cyclohexanone. reading.ac.uk While the extraction kinetics were slower than in cyclohexanone, they were significantly faster than in non-polar diluents like octanol. reading.ac.uk These results demonstrate that polar fluorinated diluents like BK-1 are prospective candidates for f-block metal separation processes. tandfonline.comreading.ac.uk The properties of this compound, with its polar carbonate head and non-polar fluorous tail, suggest it could also serve as an effective and stable diluent in similar separation schemes.

Table 2: Comparison of Americium/Europium Separation Factors with Different Diluents This table presents data on a related fluorinated carbonate (BK-1) to illustrate its performance in f-block element separation.

| Diluent | Extracting Ligand | Am/Eu Separation Factor | Reference |

|---|---|---|---|

| BK-1 (Fluorinated Carbonate) | CyMe4-BTBP | Enhanced | reading.ac.uk, tandfonline.com |

| Cyclohexanone | CyMe4-BTBP | Baseline | reading.ac.uk, tandfonline.com |

| Octan-1-ol | CyMe4-BTBP | Lower | reading.ac.uk |

Selective Extraction of Minor Actinides and Lanthanides

No research studies or data were found that specifically investigate the use of this compound as a component in solvent extraction systems for the selective separation of minor actinides (such as Americium and Curium) from lanthanides. The scientific literature on this topic focuses on other classes of extractants and diluents.

Influence of Fluorinated Carbonate Diluents on Extraction Efficiency and Loading Capacity

There is no available information in the reviewed sources detailing the performance of this compound as a diluent in solvent extraction processes. Consequently, no data tables or detailed research findings on its influence on the extraction efficiency or loading capacity for trivalent metals could be generated.

Kinetics of Trivalent Metal Extraction in Fluorinated Systems

No studies on the kinetics of trivalent metal extraction using systems containing this compound were identified. The reaction mechanisms, rate-determining steps, and the impact of this specific fluorinated carbonate on the speed of metal ion transfer between aqueous and organic phases have not been documented in the accessible literature.

Surface Science and Functional Materials Development

Design of Hydrophobic and Oleophobic Coatings Utilizing Fluorinated Moieties

While fluorinated compounds are well-known for their use in creating water- and oil-repellent surfaces, no specific research was found that details the formulation, application, or performance of coatings based on this compound. Therefore, no data on contact angles, surface energy, or durability of such coatings can be provided.

Synthesis and Properties of Fluorinated Polymers and Copolymers

No scientific articles or patents were discovered that describe the synthesis of polymers or copolymers using this compound as a monomer or an additive. Information regarding the polymerization methods, and the resulting polymer properties such as thermal stability, chemical resistance, or optical characteristics, is not available in the public domain.

Self-Assembly and Micellization Behavior of Hybrid Fluorocarbon-Hydrocarbon Surfactants

There is no available research on the surfactant properties of this compound, including its potential to form micelles or other self-assembled structures in solution. Critical micelle concentration (CMC) values, aggregation numbers, and the thermodynamics of its micellization have not been reported.

Emerging Applications in Specialized Chemical Processes

The unique physicochemical properties imparted by fluorine atoms have positioned fluorinated carbonate architectures, such as this compound, as materials of significant interest in advanced chemical applications. While specific research on this compound is limited in publicly available literature, the broader class of fluorinated linear and cyclic carbonates is undergoing extensive evaluation, particularly for its potential to revolutionize energy storage technologies like lithium-ion batteries.

Research into these compounds focuses on their role as high-performance electrolyte solvents or additives. The introduction of fluorine into the carbonate structure critically modifies the molecule's electronic and electrochemical characteristics, offering solutions to long-standing challenges in battery performance, stability, and safety.

Detailed Research Findings

Theoretical studies using quantum chemical calculations have become crucial in predicting the performance of novel fluorinated carbonate structures before their costly and time-consuming synthesis. These studies systematically evaluate how the degree and position of fluorination affect the properties essential for electrolyte function.

Key findings from these computational evaluations indicate:

Electrochemical Stability : The number and position of fluorine substituents have a significant impact on the oxidation and reduction potentials of carbonate molecules. nih.gov Higher degrees of fluorination generally widen the electrochemical stability window, which is a critical requirement for developing high-voltage lithium-ion batteries. nih.gov This enhancement allows the electrolyte to withstand higher operational voltages without degrading.

Solid-Electrolyte Interphase (SEI) Formation : The composition and stability of the SEI layer, which forms on the anode during the initial charging cycles, are paramount for battery longevity and safety. Research has found that linear carbonates fluorinated at the α-position (the carbon adjacent to the carbonate oxygen) are prone to producing lithium fluoride (LiF) during reduction reactions. nih.gov The in-situ formation of a LiF-rich SEI is highly desirable as it is an excellent electronic insulator with good Li-ion conductivity, contributing to a stable and protective interface. nih.gov

Solvation and Desolvation of Lithium Ions : Fluorination weakens the coordination ability of the carbonate solvent with lithium ions (Li⁺). nih.gov This is due to a change in the electrostatic potential distribution of the molecule. nih.gov A weaker Li⁺ solvation shell is beneficial as it facilitates the desolvation process of Li⁺ at the electrode-electrolyte interface, which can lead to a higher Li⁺ transference number and improved rate performance. nih.gov

Impact of Fluorination Position : The specific placement of fluorine atoms is not trivial. For instance, in studies of propylene carbonate (PC), fluorination at the α-carbon on the methyl side was found to provide the widest electrochemical window and the strongest Li⁺ coordination ability compared to fluorination on the methyl group itself. nih.gov Similarly, for ethylene (B1197577) carbonate (EC), geminal-difluorination (two fluorine atoms on the same carbon) resulted in a wider electrochemical window than vicinal-difluorination (fluorine atoms on adjacent carbons). nih.gov

These findings provide a strategic framework for the rational design of new fluorinated carbonate molecules tailored for specific performance enhancements in high-energy electrochemical systems.

Performance Evaluation Data

The performance of fluorinated carbonates is typically evaluated based on key electrochemical parameters derived from theoretical calculations. The data below illustrates the principles of how fluorination patterns influence these properties.

| High Degree of Fluorination | Significantly Increased | Significantly Increased | Significantly Weakened | Wider electrochemical window nih.gov |

Table 2: Calculated Properties of Fluorinated Cyclic Carbonates

| Compound Type | Key Structural Feature | Predicted Advantage | Reference |

|---|---|---|---|

| Ethylene Carbonate (EC) based | Geminal-difluorination | Wider electrochemical window, Higher Li⁺ transference number | nih.gov |

| Propylene Carbonate (PC) based | Fluorination at α-carbon (methyl side) | Widest electrochemical window, Strongest Li⁺ coordination | nih.gov |

Environmental Considerations and Sustainable Aspects in Fluorinated Compound Research

Development of Advanced Analytical Methods for Environmental Monitoring of Fluorinated Carbonates

The environmental monitoring of fluorinated compounds like 1H,1H,9H-Perfluorononyl propyl carbonate is critical for understanding their fate and transport in various environmental matrices. Given their persistence, sensitive and specific analytical methods are required for their detection at trace levels. acs.org While direct methods for this specific carbonate are not widely documented, the techniques developed for other long-chain per- and polyfluoroalkyl substances (PFAS) are highly relevant.

Advanced analytical techniques are dominated by chromatography, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), which is considered a reference method for PFAS determination. rsc.org This technique offers high sensitivity and selectivity, allowing for the detection of compounds at nanogram-per-liter (ng/L) concentrations in complex samples such as water, soil, and biota. researchgate.net

For a comprehensive analysis, sample preparation is a crucial step. Solid-phase extraction (SPE) is a common pre-concentration technique used to isolate and concentrate fluorinated compounds from aqueous samples before instrumental analysis. eurofins.comnih.gov The choice of sorbent material in SPE is critical for achieving good recovery of the target analytes.

Beyond targeted analysis, there is a growing interest in methods that can measure the total amount of organofluorine in a sample. Combustion Ion Chromatography (CIC) is one such technique that measures total fluorine by combusting the sample at high temperatures and subsequently analyzing the fluoride (B91410) produced. norden.org This can help to identify the presence of unknown or "dark matter" fluorinated compounds that are not captured by targeted methods. Another non-destructive technique for quantifying total elemental fluorine on surfaces is Particle-Induced Gamma-ray Emission (PIGE) spectroscopy. norden.org

Recent research has also explored novel extraction techniques to improve selectivity and reduce matrix effects. One such method utilizes the affinity of long-chain PFAS for proteins like bovine serum albumin (BSA) to selectively extract these compounds from water samples. rsc.org

Interactive Data Table: Analytical Methods for Fluorinated Compound Monitoring

| Analytical Technique | Abbreviation | Common Application | Typical Limits of Detection (LOD) | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Targeted analysis of known PFAS in water, soil, biota | 0.004–0.12 ng/L rsc.org | High sensitivity and specificity for individual compounds. redalyc.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile fluorinated compounds in air samples | Varies with compound | Suitable for volatile and semi-volatile analytes. rsc.org |

| Combustion Ion Chromatography | CIC | Total organic fluorine (TOF) in various matrices | 0.1-0.3 µg/L norden.org | Provides a measure of total fluorinated organic content. |

| Particle-Induced Gamma-ray Emission | PIGE | Total fluorine on surfaces | Not specified | Non-destructive surface analysis. norden.org |

Strategies for Minimizing Fluorine-Containing Byproducts in Synthesis

The synthesis of fluorinated compounds, including esters and carbonates, can sometimes lead to the formation of unwanted byproducts. Minimizing these byproducts is a key aspect of green chemistry, aiming to improve reaction efficiency and reduce the environmental impact of chemical processes.

One of the primary strategies is the optimization of reaction conditions. This includes careful control of temperature, pressure, reaction time, and the stoichiometry of reactants. For instance, in the synthesis of fluorinated esters, incomplete reactions or side reactions can be minimized by fine-tuning these parameters. nih.gov

The choice of fluorinating agent is also critical. Traditional methods have often relied on harsh and hazardous reagents like hydrofluoric acid or elemental fluorine gas. numberanalytics.com Modern synthetic chemistry is moving towards the use of milder and more selective fluorinating agents. dovepress.com For example, the use of nucleophilic fluorinating sources in a controlled manner can lead to cleaner reactions with fewer byproducts. nih.gov

Another important approach is catalyst design. The development of highly selective catalysts can direct the reaction towards the desired product, thereby reducing the formation of isomers and other impurities. nottingham.ac.uk For example, in transition-metal-catalyzed fluorination reactions, the choice of metal and ligands can significantly influence the outcome of the reaction. nottingham.ac.uk

Furthermore, process design plays a significant role. The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer better control over reaction parameters, leading to higher yields and purity. sciencedaily.com This approach can also enhance safety when dealing with highly reactive intermediates.

Recent research has also focused on developing synthetic routes that avoid the use of PFAS-based reagents altogether, providing a more environmentally friendly pathway to fluorinated molecules. sciencedaily.com

Interactive Data Table: Byproduct Minimization Strategies in Fluorination

| Strategy | Description | Example Application |

| Reaction Condition Optimization | Fine-tuning of temperature, pressure, and reactant ratios to favor the desired reaction pathway. | Synthesis of fluorinated esters. nih.gov |

| Selective Fluorinating Agents | Use of milder and more selective reagents to reduce side reactions. | Nucleophilic fluorination sources in asymmetric synthesis. nih.gov |

| Advanced Catalyst Design | Development of catalysts that offer high selectivity for the target product. | Transition-metal catalysts for specific C-F bond formation. nottingham.ac.uk |

| Flow Chemistry | Continuous processing for better control over reaction conditions and improved safety. | Synthesis of trifluoromethyl-containing compounds. sciencedaily.com |

| PFAS-Free Reagents | Utilizing alternative, more environmentally benign reagents to introduce fluorine. | Using caesium fluoride salt as a fluorine source. sciencedaily.com |

Concepts for Sustainable Fluorinated Compound Design in Academic Research

The principles of sustainable chemistry are increasingly being applied to the design of new fluorinated compounds. The goal is to create molecules that are not only effective for their intended purpose but also have a reduced environmental footprint.

A key concept is "benign by design," which involves considering the entire life cycle of the chemical, from its synthesis to its ultimate fate in the environment. horizon-europe.gouv.fr This includes designing molecules that are less persistent and less likely to bioaccumulate. For compounds like this compound, this could involve incorporating features into the molecular structure that facilitate degradation after its useful life.

Another important area of research is the development of fluorine-free alternatives that can replicate the desirable properties of fluorinated compounds. rsc.org For example, researchers are exploring the use of silicone-based polymers and other materials to create water- and oil-repellent surfaces without the use of PFAS. rsc.org

In cases where fluorination is necessary, the focus is on "green fluorination" techniques. numberanalytics.com This includes the use of less hazardous fluorinating agents, employing catalytic methods to improve atom economy, and using renewable feedstocks where possible. dovepress.comacs.org Electrochemical fluorination is one such method that offers a reagent-free approach to introducing fluorine atoms. numberanalytics.com

The concept of a circular economy is also being explored, where waste fluorinated materials could be recycled. chemrxiv.org This involves developing chemical methods to break down fluoropolymers and other fluorinated waste into valuable chemical building blocks that can be used to synthesize new materials.

The development of safer and more sustainable alternatives is a major focus of research initiatives, with the aim of replacing persistent PFAS in various applications. horizon-europe.gouv.fr

Interactive Data Table: Sustainable Fluorinated Compound Design Concepts

| Concept | Principle | Relevance to Fluorinated Compounds |

| Benign by Design | Designing chemicals with reduced intrinsic hazard and environmental persistence. | Incorporating cleavable linkages to promote degradation. horizon-europe.gouv.fr |

| Fluorine-Free Alternatives | Developing non-fluorinated materials with similar properties. | Silicone-based coatings for oleophobicity. rsc.orgrsc.org |

| Green Fluorination | Using environmentally friendly methods for fluorination. | Electrochemical fluorination and use of milder reagents. numberanalytics.com |

| Circular Economy Approaches | Recycling and reusing fluorinated waste materials. | Chemical recycling of fluoropolymers into monomers. chemrxiv.org |

Future Research Directions and Interdisciplinary Prospects for 1h,1h,9h Perfluorononyl Propyl Carbonate

Innovations in Green Synthetic Methodologies

The synthesis of fluorinated organic carbonates is an area of growing interest, with a significant push towards more environmentally benign and efficient methods. numberanalytics.comchinesechemsoc.org Future research on 1H,1H,9H-Perfluorononyl propyl carbonate should prioritize the development of green synthetic protocols that move away from traditional, often hazardous, fluorinating agents. ustc.edu.cnmdpi.com

Key areas for innovation include:

Catalytic Approaches: The use of catalytic methods can drastically reduce the quantity of fluorinating agents required, thereby minimizing waste and environmental impact. numberanalytics.com Investigating catalytic systems for the introduction of the perfluorononyl group or the carbonate moiety could lead to more sustainable production routes.

Electrochemical Synthesis: This method presents an energy-efficient and less wasteful alternative to conventional chemical synthesis. numberanalytics.comchinesechemsoc.org Exploring the electrochemical synthesis of this compound could offer a greener and more controlled manufacturing process.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety, and reduce waste generation compared to traditional batch processes. numberanalytics.com Adapting the synthesis of this compound to a flow chemistry setup would be a significant step towards sustainable industrial production.

Bio-based Feedstocks: Research into the use of biomass-derived components, such as propylene (B89431) carbonate from propylene oxide and carbon dioxide, could offer a more sustainable lifecycle for this class of compounds. researchgate.netnih.gov

Exploration of Novel Electrochemical and Catalytic Applications

The unique properties imparted by fluorine atoms suggest that this compound could have significant potential in electrochemical and catalytic applications. cymitquimica.com

Future research could focus on:

Electrolyte Additives: Fluorinated carbonates are increasingly studied as electrolyte additives in high-performance batteries, such as lithium-ion and sodium-ion batteries. ustc.edu.cnresearchgate.netosti.govosti.gov They can enhance oxidative stability and contribute to the formation of a robust cathode-electrolyte interphase (CEI). ustc.edu.cnresearchgate.net Investigating the electrochemical behavior of this compound in battery systems could reveal its potential to improve cycle stability and performance. researchgate.netosti.govosti.gov The length of the perfluoroalkyl chain may influence these properties, making this compound an interesting candidate for study. rsc.org

Catalysis: The presence of a fluorinated chain can influence catalytic activity and selectivity. Research could explore the use of this compound as a component in catalytic systems, potentially for reactions where the fluorinated moiety can direct or enhance the catalytic process. sciencedaily.comnih.gov Additionally, methods for the catalytic destruction of per- and polyfluoroalkyl substances (PFAS) are a major area of research, and understanding the behavior of compounds like this compound in these systems is crucial. sciencedaily.comnih.govdigitellinc.com

Integration into Multifunctional Material Systems

The incorporation of fluorinated compounds into polymers and other materials can impart a range of desirable properties, including thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity and oleophobicity. nih.gov

Prospective research directions include:

Polymer Additives: Fluorinated additives are used to enhance the properties of plastics, such as improving wear resistance and reducing friction. researchgate.netresearchgate.net this compound could be investigated as an additive to various polymer matrices to tailor their surface properties and performance characteristics. researchgate.netresearchgate.net

Smart Materials: Fluorinated polymers are key components in the development of smart materials for biomedical and other advanced applications. nih.gov The unique structure of this compound could be leveraged in the design of novel polymers with responsive or adaptive properties. nih.gov

Coatings and Surfaces: The perfluorononyl chain is expected to create surfaces with low energy. This could be exploited in the development of superhydrophobic or oleophobic coatings for a variety of applications, from self-cleaning surfaces to anti-fouling materials.

Advanced In Situ Characterization Techniques for Mechanistic Understanding

To fully realize the potential of this compound, a deep understanding of its behavior at a molecular level is necessary. Advanced in situ characterization techniques will be instrumental in this endeavor.

Future research should employ:

In situ NMR Spectroscopy: This non-invasive technique can be used to monitor the electrodeposition of lithium and the formation of the solid electrolyte interphase (SEI) in real-time, providing valuable insights into the role of fluorinated additives like this compound in battery systems. rsc.org

Chromatography-Mass Spectrometry Combinations: Techniques like HPLC-ICP-MS/MS can provide fluorine-specific detection, enabling the non-targeted analysis of fluorinated compounds and their degradation products in complex matrices. numberanalytics.com Combustion ion chromatography is another effective method for determining total organic fluorine content. researchgate.net

Spectroscopic and Microscopic Techniques: Raman and EPR spectroscopy can reveal changes in surface disorder and lattice defects, for instance, after fluorination processes. arkema.com Scanning electron microscopy can be used to study the morphology of materials incorporating this compound. researchgate.net

Synergistic Research Across Chemistry, Materials Science, and Environmental Science

The development and application of this compound necessitates a multidisciplinary approach.

Future progress will depend on the synergy between:

Chemistry and Materials Science: The synthesis of novel materials incorporating this fluorinated carbonate will require close collaboration between synthetic chemists and materials scientists to design and fabricate functional systems with tailored properties. sciencedaily.comgoogle.com

Materials Science and Environmental Science: As with all fluorinated compounds, understanding the environmental fate and potential persistence of this compound is crucial. nih.govmn.govwikipedia.org Research should be conducted in parallel to develop applications and to assess and mitigate any potential environmental impact. This includes studying its biodegradability and the formation of any potential persistent degradation products. nih.govmn.gov This interdisciplinary approach will ensure that the development of new technologies is both innovative and environmentally responsible. cas.cn

Q & A

Q. What are the recommended synthetic routes for 1H,1H,9H-Perfluorononyl propyl carbonate, and what key parameters influence yield?

Methodological Answer:

- Transesterification : React perfluorononanol with propyl chloroformate or dimethyl carbonate (DMC) in the presence of catalysts like lipases (e.g., immobilized CAL-B) or metal catalysts (e.g., Mg(OEt)₂). Use aprotic solvents (e.g., THF) under inert conditions.

- Key Parameters : Temperature (optimize between 60–100°C), molar ratio of reactants (1:1.2 alcohol:DMC), and catalyst loading (0.5–2 wt%). Monitor progress via <sup>19</sup>F NMR to detect residual alcohol .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the carbonate ester.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify propyl and perfluorononyl groups. The <sup>19</sup>F spectrum should show characteristic CF₃ and CF₂ signals (δ -80 to -120 ppm). Use deuterated acetone or DMSO for solubility .

- FTIR : Confirm carbonyl (C=O stretch ~1740 cm⁻¹) and C-O-C (asymmetric stretch ~1250 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine content.

Q. How can researchers assess the environmental persistence of this compound using standardized OECD guidelines?

Methodological Answer:

- Hydrolysis Stability : Conduct OECD 111 hydrolysis tests at pH 4, 7, and 9 (50°C, 5 days). Monitor degradation via LC-MS/MS, focusing on perfluorononanoic acid (PFNA) as a potential breakdown product .

- Biodegradation : Use OECD 301B (Ready Biodegradability) with activated sludge. Fluorinated compounds often resist biodegradation; expect <20% degradation over 28 days.

- Adsorption Studies : Apply OECD 106 batch equilibrium method to determine soil-water partition coefficients (log Koc).

Advanced Research Questions

Q. What experimental strategies can elucidate the thermal degradation mechanisms under varying oxygen conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under N₂ (inert) and O₂ (oxidizing) atmospheres (heating rate 10°C/min). Compare weight loss profiles to identify decomposition stages (e.g., carbonate cleavage at ~200–300°C).

- GC-MS Pyrolysis : Heat samples to 400°C in a pyrolyzer coupled with GC-MS to detect volatile degradation products (e.g., CO₂, fluorinated alkanes).

- Kinetic Modeling : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. Higher Ea indicates greater thermal stability .

Q. How do solvent polarity and fluorophilicity affect the compound’s solubility, and how can this guide reaction medium selection?

Methodological Answer:

- Solvent Screening : Test solubility in fluorophilic solvents (e.g., perfluorhexane, HFE-7100) vs. polar aprotic solvents (e.g., DMF, acetone). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.

- Reaction Optimization : For polymerization, use fluorous solvents to enhance monomer solubility and reduce chain transfer. For hydrolysis studies, employ water/ACN mixtures (70:30 v/v) to balance polarity .

Q. What computational approaches complement experimental data in predicting the compound’s interaction with biological membranes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model lipid bilayers (e.g., DPPC) and simulate compound insertion using GROMACS. Calculate free energy profiles (PMF) to assess permeability.

- Quantitative Structure-Activity Relationship (QSAR) : Use logP (octanol-water) and topological polar surface area (TPSA) to predict bioaccumulation potential. Fluorinated chains typically yield logP >5, indicating high hydrophobicity .

Key Considerations for Data Contradiction Analysis

- Thermal Stability Discrepancies : Variations in TGA results may stem from impurities (e.g., residual alcohol) or differing heating rates. Always cross-validate with DSC for glass transition (Tg) measurements.

- Environmental Half-Life : Conflicting persistence data could arise from test conditions (e.g., UV exposure vs. dark hydrolysis). Standardize protocols per OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.